molecular formula C6H11NO2 B566331 Formamide,n-(2-methyl-3-oxobutyl)- CAS No. 102153-89-9

Formamide,n-(2-methyl-3-oxobutyl)-

Cat. No.: B566331
CAS No.: 102153-89-9
M. Wt: 129.159
InChI Key: TWBGXMYQWPUNEY-UHFFFAOYSA-N
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Description

Formamide,n-(2-methyl-3-oxobutyl)- is a chemical intermediate of interest in organic synthesis and medicinal chemistry research. It serves as a critical precursor in multi-step reaction sequences, notably in the classic Hajos-Parrish reaction for the asymmetric synthesis of complex bicyclic diketones . In this context, it is known as 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, where it undergoes an intramolecular aldol condensation catalyzed by (S)-proline to form an enantiomerically enriched decalin system, a structure relevant to steroid synthesis . Formamide derivatives, in general, are highly valuable in modern drug discovery. The carbamate functional group (a key feature in many formamide-based compounds) is recognized for its good chemical and proteolytic stability, making it a useful peptide bond surrogate in the design of enzyme inhibitors and other bioactive molecules . These compounds are frequently employed to modulate interactions with biological targets and improve the pharmacokinetic properties of lead compounds . Researchers utilize such intermediates to develop novel molecules for a variety of applications. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for application to humans or animals.

Properties

CAS No.

102153-89-9

Molecular Formula

C6H11NO2

Molecular Weight

129.159

IUPAC Name

N-(2-methyl-3-oxobutyl)formamide

InChI

InChI=1S/C6H11NO2/c1-5(6(2)9)3-7-4-8/h4-5H,3H2,1-2H3,(H,7,8)

InChI Key

TWBGXMYQWPUNEY-UHFFFAOYSA-N

SMILES

CC(CNC=O)C(=O)C

Synonyms

Formamide, N-(2-methyl-3-oxobutyl)- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of formamide derivatives and their properties, as reported in the evidence:

Compound Name Substituent Molecular Formula Key Properties/Bioactivity Source Evidence
N-[2-trans-(4-hydroxyphenyl)ethenyl]formamide (2b) Trans-ethenyl group with 4-hydroxyphenyl C₉H₉NO₂ Antibacterial activity against Gram-negative pathogens [2]
N-[2-cis-(4-hydroxyphenyl)ethenyl]formamide (3) Cis-ethenyl group with 4-hydroxyphenyl C₉H₉NO₂ Alpha-glucosidase inhibitory activity [2, 4]
N-(4-Methylphenyl)formamide 4-Methylphenyl C₈H₉NO Phase transitions observed in crystal structure studies [5]
N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside 4-Methoxyphenyl + β-D-xylose moiety C₁₃H₁₇NO₇ Glycosylated formamide; identified via NMR and GC-MS [3]
(Z)-N-(4-hydroxystyryl)formamide (3) Z-configuration styryl group C₉H₉NO₂ Antibacterial activity against E. coli [4]
N-(2-chloro-4-methylphenyl)-3-oxobutanamide 2-chloro-4-methylphenyl + 3-oxobutanoyl C₁₁H₁₂ClNO₂ Not explicitly reported in evidence; structural analog of 3-oxoamide [8]

Key Observations :

  • Substituent Diversity : The target compound’s 2-methyl-3-oxobutyl group is distinct from aromatic (e.g., 4-methylphenyl in ) or conjugated ethenyl (e.g., hydroxyphenylethenyl in ) substituents. Aliphatic ketone-containing chains may enhance solubility in polar solvents compared to aromatic analogs.
  • Bioactivity Trends : Formamides with conjugated systems (e.g., ethenyl groups in ) exhibit antibacterial or enzyme inhibitory activities, likely due to planar structures enabling target interactions. The ketone in the target compound could similarly participate in hydrogen bonding or tautomerism, influencing bioactivity.

Physicochemical Properties

  • Polarity and Solubility : The ketone group in the target compound increases polarity compared to N-(4-methylphenyl)formamide (aromatic, less polar ). This may improve aqueous solubility relative to purely aliphatic or aryl analogs.
  • Thermal Behavior : Phase transitions observed in N-(4-methylphenyl)formamide suggest that substituent rigidity (e.g., aromatic vs. aliphatic) significantly impacts thermal stability. The branched chain in the target compound may lower melting points compared to crystalline aromatic derivatives.

Q & A

Q. What are the established synthetic pathways for Formamide, N-(2-methyl-3-oxobutyl)-, and how do reaction conditions influence yield and purity?

Q. How can researchers validate the structural identity of Formamide, N-(2-methyl-3-oxobutyl)- derivatives?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Analyze 1^1H and 13^{13}C shifts for carbonyl (δ ~170–210 ppm) and methyl groups (δ ~1.2–2.5 ppm).
  • IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns. Cross-reference with databases like PubChem or EPA DSSTox for spectral libraries .

Q. What theoretical frameworks guide the study of this compound’s reactivity?

  • Methodological Answer : Apply quantum mechanical models (e.g., DFT) to predict electrophilic/nucleophilic sites. Use frontier molecular orbital (FMO) theory to explain reaction mechanisms. Align experimental observations with Hammett or Taft linear free-energy relationships to quantify substituent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing Formamide, N-(2-methyl-3-oxobutyl)- derivatives?

  • Methodological Answer : Contradictions often arise from conformational isomerism or solvent-induced shifts. Employ variable-temperature NMR to detect dynamic processes. Use computational chemistry (e.g., COSMO-RS) to model solvent effects. Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies using DOE (Design of Experiments). Monitor degradation kinetics via HPLC or LC-MS. Adjust pH buffers (e.g., phosphate buffer at pH 7.4) to minimize hydrolysis. Incorporate Arrhenius equations to extrapolate shelf-life under storage conditions .

Q. How can AI-driven tools enhance the design of novel derivatives with targeted bioactivity?

  • Methodological Answer : Integrate machine learning (e.g., QSAR models) to predict bioactivity based on substituent descriptors. Use COMSOL Multiphysics for reaction optimization simulations. Validate predictions with high-throughput screening (HTS) assays .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up synthesis from lab to pilot plant?

  • Answer : Heat transfer inefficiencies and solvent recovery are common issues. Use process simulation software (e.g., Aspen Plus) to model mass/energy balances. Implement membrane separation technologies for solvent recycling .

Q. How to address reproducibility issues in catalytic reactions involving this compound?

  • Answer : Standardize catalyst activation protocols (e.g., calcination temperature for heterogeneous catalysts). Track trace metal impurities via ICP-MS. Collaborate with open-science platforms to share raw data and replicate conditions .

Theoretical and Ethical Considerations

Q. How to align research on Formamide, N-(2-methyl-3-oxobutyl)- with green chemistry principles?

  • Answer : Adopt solvent-free synthesis or biodegradable solvents (e.g., cyclopentyl methyl ether). Use life-cycle assessment (LCA) tools to quantify environmental impact. Prioritize atom-economical reactions .

Q. What ethical frameworks apply to computational data sharing for this compound?

  • Answer :
    Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Ensure informed consent in collaborative studies. Use blockchain for data integrity in multi-institutional projects .

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